7-Chloro-6-methoxyquinazolin-4(3H)-one
Overview
Description
7-Chloro-6-methoxyquinazolin-4(3H)-one is a chemical compound with the molecular formula C9H7ClN2O2 . It has a molecular weight of 210.62 .
Molecular Structure Analysis
The molecular structure of 7-Chloro-6-methoxyquinazolin-4(3H)-one consists of a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a quinazoline. The quinazoline part of the molecule contains a nitrogen atom at positions 1 and 3. The molecule also has a chlorine atom attached at position 7 and a methoxy group (-OCH3) attached at position 6 .Scientific Research Applications
Synthesis Techniques and Structural Characterization
- Synthetic Methodologies and Crystal Structure : One study detailed the synthesis of a compound closely related to 7-Chloro-6-methoxyquinazolin-4(3H)-one, emphasizing selective nucleophilic attack strategies and crystal structure determination via X-ray crystallography. This compound demonstrated significant inhibitory activity against lung cancer cell proliferation, showcasing the potential medicinal applications of such derivatives (Cai et al., 2019).
- Characterization and Synthesis Routes : Another report focused on synthesizing a benzyloxy variant, elaborating on a five-step synthesis process from methyl 4-hydroxy-3-methoxybenzoate. This study is crucial for understanding the structural nuances and synthetic accessibility of quinazoline derivatives (Wang et al., 2015).
Biological Activities and Applications
- Anticancer Activity : A notable study discovered a compound with a quinazoline backbone that induced apoptosis efficiently and exhibited significant antitumor activity, including high blood-brain barrier penetration. This demonstrates the therapeutic potential of quinazoline derivatives in oncology (Sirisoma et al., 2009).
- Antimicrobial and Antitumor Properties : Research on various quinazoline derivatives, including those with modifications at the 7-position, highlighted their antimicrobial activities and in vitro antitumor effects, further underscoring the versatility of these compounds in drug development (Rana et al., 2008), (Chandregowda et al., 2009).
Mechanistic Insights and Novel Applications
- Tubulin-Polymerization Inhibition : A study explored the optimization of quinazoline derivatives as tubulin-polymerization inhibitors, targeting the colchicine site. This highlights the role of 7-Chloro-6-methoxyquinazolin-4(3H)-one derivatives in developing novel chemotherapeutic agents with mechanisms involving the disruption of microtubule formation (Wang et al., 2014).
properties
IUPAC Name |
7-chloro-6-methoxy-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKMNWBPCZFSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-methoxyquinazolin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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